3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H6FN5O and its molecular weight is 231.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle at the G1 phase . As a result, the compound effectively inhibits cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway. CDK2 normally interacts with cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, leading to apoptosis within cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes . Furthermore, this compound influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and metabolism . By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle . Additionally, the compound can inhibit other kinases involved in cell signaling, leading to changes in gene expression and cellular responses . The molecular interactions of this compound with these biomolecules highlight its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may diminish over time due to cellular adaptation mechanisms . These findings underscore the importance of optimizing dosage and treatment duration in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the kidneys . The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy . Additionally, interactions with other drugs that affect cytochrome P450 activity may alter the metabolism and pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It is also transported by specific membrane transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various kinases and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYPLFTEIYDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.